![molecular formula C10H13ClO B2587725 2-(4-Chlorophenyl)butan-2-ol CAS No. 3947-53-3](/img/structure/B2587725.png)
2-(4-Chlorophenyl)butan-2-ol
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Overview
Description
2-(4-Chlorophenyl)butan-2-ol, also known as chlorbutanol or trichloro-tert-butanol, is a white crystalline solid. It has a molecular weight of 184.67 . The IUPAC name for this compound is 2-(4-chlorophenyl)-2-butanol .
Molecular Structure Analysis
The InChI code for 2-(4-Chlorophenyl)butan-2-ol is 1S/C10H13ClO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3 . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom.Scientific Research Applications
- Analgesic Properties : 2-(4-Chlorophenyl)butan-2-ol exhibits analgesic effects, making it valuable in pain management research .
- Anti-Inflammatory Activity : Researchers explore its anti-inflammatory properties for potential drug development .
- Antimicrobial Studies : Investigating its antimicrobial activity against bacteria and fungi is another avenue .
Pharmaceuticals and Medicinal Chemistry
Indole Derivatives and Drug Design
Safety and Hazards
The safety information available indicates that 2-(4-Chlorophenyl)butan-2-ol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-(4-chlorophenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACNUIYMPFGNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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